D3 Receptor Affinity Advantage Over 2-Methoxyphenyl Analog in Radioligand Binding Assay
In a structure-affinity relationship study of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, the compound bearing a 1-(2,3-dichlorophenyl)piperazine moiety exhibited a markedly higher binding affinity for the human dopamine D3 receptor compared to its direct 2-methoxyphenyl counterpart [1].
| Evidence Dimension | Binding affinity (Ki) for human dopamine D3 receptor |
|---|---|
| Target Compound Data | Ki = 31 nM (2,3-dichlorophenyl derivative) |
| Comparator Or Baseline | Ki = 145 nM (2-methoxyphenyl derivative) |
| Quantified Difference | 4.7-fold higher affinity for the 2,3-dichlorophenyl derivative |
| Conditions | In vitro radioligand binding assay using human D3 receptor transfected cells |
Why This Matters
A 4.7-fold difference in binding affinity is a critical determinant for assay sensitivity and compound selection in D3 receptor-targeted research programs.
- [1] Leopoldo M, Berardi F, Colabufo NA, De Giorgio P, Lacivita E, Perrone R, Tortorella V. Structure-Affinity Relationship Study on N-[4-(4-Arylpiperazin-1-yl)butyl]arylcarboxamides as Potent and Selective Dopamine D3 Receptor Ligands. J Med Chem. 2002;45(26):5727-5735. View Source
